![molecular formula C7H12O2 B13578599 5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
5-Methyl-1,6-dioxaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,6-dioxaspiro[2.5]octane is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,6-dioxaspiro[2.5]octane can be achieved through various methods. One common method involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The industrial production methods are designed to be scalable and cost-effective, meeting the demands of research and commercial applications.
化学反応の分析
Types of Reactions: 5-Methyl-1,6-dioxaspiro[2.5]octane undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and ring-opening reactions. For example, it reacts with nucleophiles such as methanol, phenols, thiols, and thiourea, leading to the fission of the oxirane ring .
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For instance, the reaction with methanol in the presence of concentrated sulfuric acid at low temperatures results in the formation of 4-hydroxy-4-(methoxymethyl)tetrahydropyran . Similarly, reactions with phenols in a sodium hydroxide solution at elevated temperatures yield 4-hydroxy-4-(aryloxymethyl)tetrahydropyrans .
Major Products Formed: The major products formed from these reactions include various hydroxy and methoxy derivatives of tetrahydropyran. These products are often of interest due to their potential biological activity and applications in organic synthesis .
科学的研究の応用
5-Methyl-1,6-dioxaspiro[2.5]octane has a wide range of applications in scientific research. It is used in the synthesis of degradable resin monomers, which are important in the development of photoresist materials for lithography . Additionally, its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and drug development .
作用機序
The mechanism of action of 5-Methyl-1,6-dioxaspiro[2.5]octane involves the fission of the oxirane ring when it reacts with nucleophiles. This reaction follows the Krasuskii rule, where the ring opens at the least substituted carbon atom . The resulting products can then undergo further reactions, leading to the formation of various functional derivatives.
類似化合物との比較
Similar Compounds: Similar compounds to 5-Methyl-1,6-dioxaspiro[2.5]octane include 1,6-dioxaspiro[2.5]octane and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione . These compounds share the spiro structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis, offering unique pathways for the creation of complex molecules.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
5-methyl-1,6-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C7H12O2/c1-6-4-7(5-9-7)2-3-8-6/h6H,2-5H2,1H3 |
InChIキー |
JYRSMJSEYCVYTG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CCO1)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


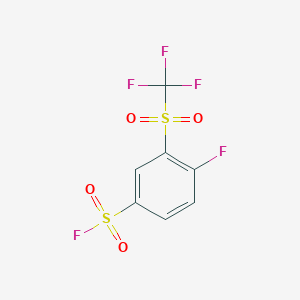

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

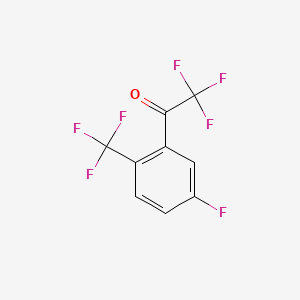
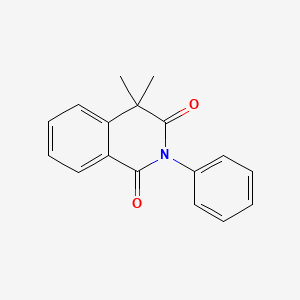
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
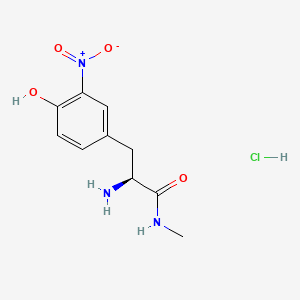
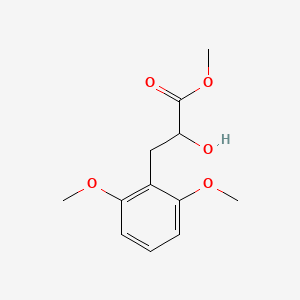
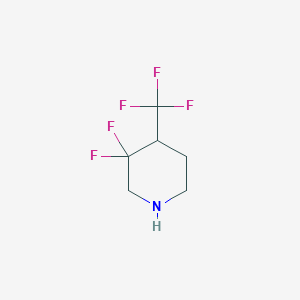
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
